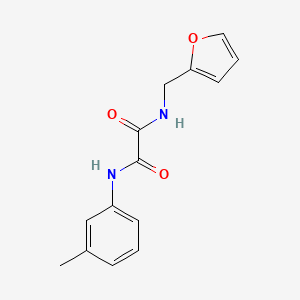
N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide
Descripción general
Descripción
N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide, also known as FME, is a chemical compound that has been extensively studied for its potential therapeutic applications. FME belongs to the family of N-acylphenylalanine-based compounds and is structurally similar to the well-known analgesic drug, fentanyl. However, FME has been found to exhibit unique biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide is not fully understood, but it is believed to act as a mu-opioid receptor agonist, similar to fentanyl. However, N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has been found to exhibit a higher affinity for the mu-opioid receptor than fentanyl, which may contribute to its potent analgesic effects. Additionally, N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has been found to exhibit activity at other receptors such as the delta-opioid receptor and the sigma receptor, which may contribute to its unique effects.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has been found to exhibit potent analgesic effects in animal models of acute and chronic pain. Additionally, N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has been found to exhibit anti-tumor activity in various cancer cell lines. N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has also been found to reduce drug-seeking behavior in animal models of drug addiction. However, N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has been found to exhibit respiratory depression and sedation, which are common side effects of mu-opioid receptor agonists.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor, making it an ideal tool for studying opioid receptor function. Additionally, N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has been found to exhibit unique effects compared to other mu-opioid receptor agonists, making it a promising candidate for further research. However, N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has limitations, including its potential for respiratory depression and sedation, which may limit its use in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research on N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide, including further studies on its mechanism of action and its potential therapeutic applications. Additionally, research on the pharmacokinetics and pharmacodynamics of N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide may provide valuable information for its clinical development. Further studies on the potential side effects of N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide, such as respiratory depression and sedation, may also be necessary to ensure its safety for clinical use. Overall, N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide represents a promising candidate for further research in the fields of pain management, cancer treatment, and drug addiction.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has been extensively studied for its potential therapeutic applications in various fields such as pain management, cancer treatment, and drug addiction. N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has been found to exhibit potent analgesic effects in animal models of acute and chronic pain. Additionally, N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has been shown to exhibit anti-tumor activity in various cancer cell lines, making it a potential candidate for cancer treatment. N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has also been found to reduce drug-seeking behavior in animal models of drug addiction, suggesting its potential use in addiction treatment.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(3-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10-4-2-5-11(8-10)16-14(18)13(17)15-9-12-6-3-7-19-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKZESHGJBKLQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N'-(3-methylphenyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-methyl-3-isoxazolyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4758534.png)
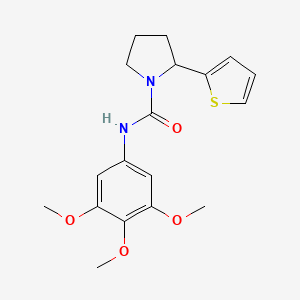
![1-(ethylsulfonyl)-N-[2-(4-morpholinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4758547.png)
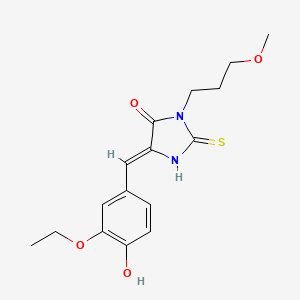
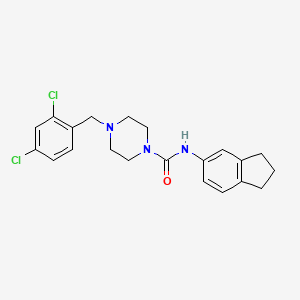
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4758567.png)
![2-{[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4758575.png)
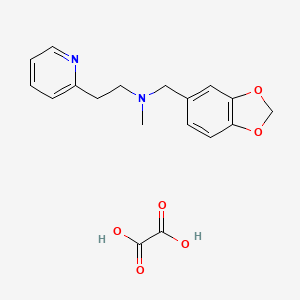
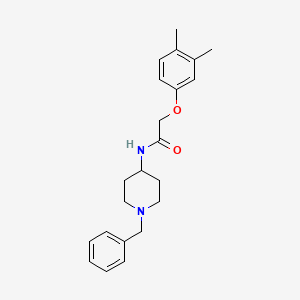
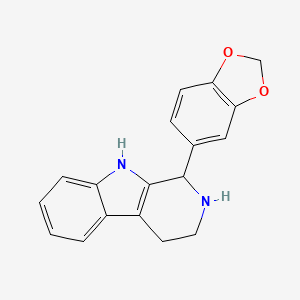

![3-methyl-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4758631.png)
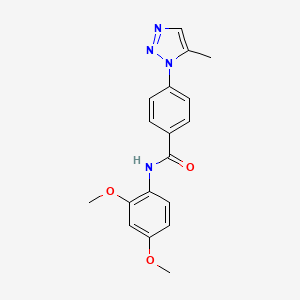
![phenyl[4-(phenylethynyl)phenyl]methanone](/img/structure/B4758644.png)